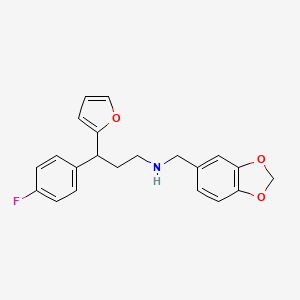
N-(1,3-benzodioxol-5-ylmethyl)-3-(4-fluorophenyl)-3-(furan-2-yl)propan-1-amine
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-3-(4-fluorophenyl)-3-(furan-2-yl)propan-1-amine is a complex organic compound that features a benzodioxole ring, a fluorophenyl group, and a furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-(4-fluorophenyl)-3-(furan-2-yl)propan-1-amine typically involves multi-step organic reactions. One common approach is to start with the benzodioxole ring, which can be synthesized from catechol and formaldehyde. The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction, followed by reduction to the corresponding alcohol and subsequent conversion to the amine. The furan ring can be incorporated through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-3-(4-fluorophenyl)-3-(furan-2-yl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole and fluorophenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzodioxole ketones, while reduction could produce benzodioxole alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-(1,3-benzodioxol-5-ylmethyl)-3-(4-fluorophenyl)-3-(furan-2-yl)propan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the interactions between different functional groups and biological molecules. Its ability to undergo various chemical reactions makes it a useful tool for probing biochemical pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties make it suitable for applications requiring specific chemical reactivity and stability.
Wirkmechanismus
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-(4-fluorophenyl)-3-(furan-2-yl)propan-1-amine involves its interaction with molecular targets in biological systems. The compound’s amine group can form hydrogen bonds with proteins, while the benzodioxole and fluorophenyl rings can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1,3-benzodioxol-5-ylmethyl)[3-(4-chlorophenyl)-3-(2-furyl)propyl]amine
- (1,3-benzodioxol-5-ylmethyl)[3-(4-bromophenyl)-3-(2-furyl)propyl]amine
- (1,3-benzodioxol-5-ylmethyl)[3-(4-methylphenyl)-3-(2-furyl)propyl]amine
Uniqueness
Compared to these similar compounds, N-(1,3-benzodioxol-5-ylmethyl)-3-(4-fluorophenyl)-3-(furan-2-yl)propan-1-amine is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from its analogs.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(4-fluorophenyl)-3-(furan-2-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO3/c22-17-6-4-16(5-7-17)18(19-2-1-11-24-19)9-10-23-13-15-3-8-20-21(12-15)26-14-25-20/h1-8,11-12,18,23H,9-10,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUJDUVKTRFEOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCCC(C3=CC=C(C=C3)F)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


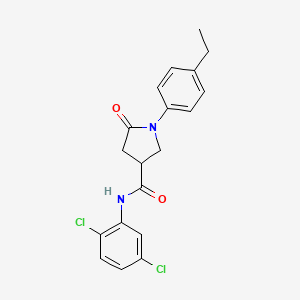
![4-({[1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoic acid](/img/structure/B4156756.png)
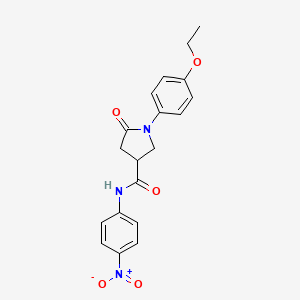
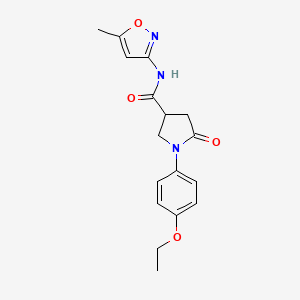


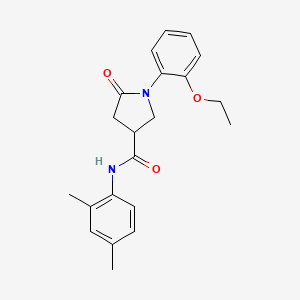



![N-[3-(2-furyl)-3-(2-methoxyphenyl)propyl]-N-(4-isopropoxybenzyl)-2-furamide](/img/structure/B4156815.png)
![2-[3-(4-fluorophenyl)-3-(2-furyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4156817.png)
![N-[3-(Furan-2-YL)-3-(2-methoxyphenyl)propyl]-N-{[4-(propan-2-yloxy)phenyl]methyl}propanamide](/img/structure/B4156818.png)
![N-[3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propyl]-N-(4-methoxybenzyl)propanamide](/img/structure/B4156842.png)
